Zinc tetrafluoroborate hydrate serves as a precursor for the synthesis of fascinating molecules called homometallic trinuclear heteroscorpionate complexes. These complexes feature a central core with three metal centers (including zinc) bridged by specific organic ligands. Scientists are interested in these complexes because of their potential applications in:
[1] Synthesis and Characterization of a Series of Edge-Sharing Octahedral-Tetrahedral-Octahedral Linear Trinuclear Complexes M(3)(L¹O)(4): 2+, Where M = Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) and L¹OH Is the "Heteroscorpionate" Ligand (2-Hydroxyphenyl)bis(pyrazolyl)methane. Timothy C. Higgs et al. Inorganic Chemistry (2005) 44 (13), 4742-4749
Zinc tetrafluoroborate hydrate exhibits mild catalytic activity for a reaction known as epoxide ring opening with amines. Epoxides are cyclic organic compounds, and amines are molecules containing a nitrogen atom bonded to two or three hydrogen atoms and an alkyl or aryl group. In this reaction, the zinc compound facilitates the breaking of a specific bond in the epoxide ring, allowing it to react with the amine to form new and valuable molecules.
The advantages of using zinc tetrafluoroborate hydrate as a catalyst include:
Zinc tetrafluoroborate hydrate is a chemical compound with the molecular formula , where typically ranges from 6 to 7, indicating the presence of water molecules in its crystalline structure. This compound appears as a white crystalline solid and is known for its high solubility in polar solvents, particularly water. Zinc tetrafluoroborate hydrate is primarily utilized in various chemical applications, including as an electrolyte in zinc-organic polymer batteries and as a catalyst in organic synthesis reactions, such as epoxide ring-opening with amines .
Zinc tetrafluoroborate hydrate can be synthesized through various methods:
These methods allow for the production of high-purity samples suitable for industrial and research applications.
Zinc tetrafluoroborate hydrate has diverse applications across several fields:
Research on interaction studies involving zinc tetrafluoroborate hydrate often focuses on its role as a catalyst or electrolyte. Studies indicate that its interaction with various amines during epoxide ring-opening reactions leads to significant alterations in reaction kinetics and product distribution. Furthermore, its solubility characteristics make it an effective medium for various electrochemical processes.
Zinc tetrafluoroborate hydrate shares similarities with several other compounds, particularly those containing zinc and boron. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Characteristics | Unique Aspects |
---|---|---|---|
Zinc tetrafluoroborate | Anhydrous form used mainly in industrial applications | Lacks water content; used primarily as a salt | |
Zinc fluoride | Used in dental products and as a fluoride source | Different anion; less soluble than tetrafluoroborate | |
Boron trifluoride | A strong Lewis acid used in organic synthesis | Gaseous at room temperature; highly reactive | |
Zinc borate | Used as a flame retardant and in glass production | Contains oxide; used mainly for material properties |
Zinc tetrafluoroborate hydrate's unique combination of high solubility, catalytic properties, and hydration distinguishes it from these similar compounds. Its applications in both electrochemical systems and organic synthesis further emphasize its versatility.
The chemical identity of zinc tetrafluoroborate hydrate is established through its molecular formula Zn(BF₄)₂·xH₂O, where the variable x represents the degree of hydration [1] [2]. The anhydrous molecular formula is expressed as B₂F₈Zn, reflecting the presence of two tetrafluoroborate anions per zinc cation [3] [4]. The compound is officially registered under CAS number 27860-83-9 and carries the EINECS number 237-534-0 [4] [5].
Table 1: Chemical Composition and Formula Data
Property | Value |
---|---|
Molecular Formula (hydrated) | Zn(BF₄)₂·xH₂O [1] [2] |
Molecular Formula (anhydrous) | B₂F₈Zn [3] [4] |
CAS Registry Number | 27860-83-9 [4] [5] |
EINECS Number | 237-534-0 [4] [5] |
Molecular Weight (hydrated) | 257.0 g/mol (with water) [6] |
Molecular Weight (anhydrous) | 238.98-239.00 g/mol [4] [5] |
IUPAC Name | zinc;ditetrafluoroborate;hydrate [4] [5] |
SMILES Notation | O.[Zn++].FB-(F)F.FB-(F)F [4] [5] |
InChI Key | WKVXCUNBQMAPGE-UHFFFAOYSA-N [4] [5] |
The structural composition involves a zinc cation in the +2 oxidation state coordinated with two tetrafluoroborate anions, each carrying a -1 charge [7] [8]. The degree of hydration typically ranges from 6 to 7 water molecules per formula unit, as indicated by commercial specifications [2] [9]. This hydration level significantly influences the compound's physical properties and chemical behavior.
Zinc tetrafluoroborate hydrate manifests as a white crystalline solid under standard conditions [3] [10] [11]. The compound exhibits a characteristic crystalline powder appearance, with individual crystals displaying hexagonal morphology [12] [13]. The material maintains its solid state at room temperature and atmospheric pressure, presenting as an odorless substance suitable for laboratory and industrial applications [5] [14].
Table 2: Physical Properties
Property | Value |
---|---|
Physical State | Solid [5] [14] |
Appearance | Crystalline powder [4] [5] |
Color | White [3] [10] [11] |
Crystal Form | Hexagonal crystals [12] [13] |
Density | 2.120 g/cm³ [3] [10] [11] |
Relative Density | 2.120 [3] [10] [11] |
Degree of Hydration | 6-7 water molecules [2] [9] |
Sensitivity | Hygroscopic [4] [5] [15] |
Odor | Odorless [5] [14] |
The solubility characteristics of zinc tetrafluoroborate hydrate demonstrate exceptional compatibility with polar solvents. The compound exhibits very high solubility in water, making it readily available for aqueous applications [3] [4] [15]. This high water solubility stems from the ionic nature of the compound and the strong solvation of both the zinc cation and tetrafluoroborate anions by water molecules.
Table 3: Solubility Profile
Solvent | Solubility | Notes |
---|---|---|
Water | Very soluble [3] [4] [15] | Highly soluble in polar solvents |
Ethanol | Soluble [3] [4] [15] | Good solubility in alcohols |
Alcohol (general) | Soluble [3] [4] [15] | General alcohol solubility |
The compound also demonstrates significant solubility in alcohols, including ethanol, which extends its utility in organic synthesis applications where mixed solvent systems are employed [3] [4] [15]. The tetrafluoroborate anion contributes to the compound's lipophilic character, enhancing solubility in organic solvents compared to other zinc salts with more coordinating anions [7].
The thermal behavior of zinc tetrafluoroborate hydrate involves a complex sequence of dehydration and decomposition processes. The compound begins losing its water of crystallization at approximately 60°C, as observed in related zinc fluoroborate studies [11]. Complete dehydration occurs gradually with increasing temperature, with the anhydrous form being more thermally stable than the hydrated variant.
Upon thermal decomposition, the compound generates hydrogen fluoride, boron oxides, and zinc oxide as primary decomposition products [14]. This decomposition pattern reflects the breakdown of the tetrafluoroborate anions and the oxidation of zinc under elevated temperatures. The decomposition process necessitates careful handling under controlled atmospheric conditions to prevent the release of corrosive gases.
Zinc tetrafluoroborate hydrate exhibits pronounced hygroscopic behavior, readily absorbing moisture from the surrounding atmosphere [4] [5] [15]. This property results from the strong affinity of both the zinc cation and the compound's crystal structure for water molecules. The hygroscopic nature requires storage in dry conditions to maintain consistent composition and prevent caking or agglomeration of the crystalline material.
The electronic structure of zinc tetrafluoroborate hydrate reflects the d¹⁰ electronic configuration of the zinc(II) ion and the tetrahedral geometry of the tetrafluoroborate anions [16] [17]. The zinc center, with its completely filled d-orbitals, exhibits diamagnetic behavior and shows no crystal field stabilization energy preferences for specific coordination geometries.
Table 4: Electronic Properties
Property | Value |
---|---|
Zinc Oxidation State | +2 [16] [17] |
Zinc Electronic Configuration | 3d¹⁰ [16] [17] |
Coordination Number | 4-6 (variable) [16] [17] |
Coordination Geometry | Tetrahedral to octahedral [16] [17] |
Tetrafluoroborate Charge | -1 [7] [8] |
Tetrafluoroborate Geometry | Tetrahedral [7] [8] |
The zinc(II) center demonstrates remarkable flexibility in coordination number, readily adopting tetrahedral, pentacoordinate, or octahedral geometries depending on the ligand environment [16] [17]. This flexibility contributes to the compound's catalytic properties and its ability to participate in various coordination chemistry applications.
The tetrafluoroborate anions maintain their tetrahedral geometry with boron at the center surrounded by four fluorine atoms [7] [8]. This anion is classified as weakly coordinating, meaning it has minimal tendency to bind strongly to metal centers, thereby allowing the zinc cation to interact more readily with other ligands or substrates [7].
The thermodynamic characteristics of zinc tetrafluoroborate hydrate are influenced by both the zinc-water interactions and the lattice energy of the crystalline structure. The hydration of zinc(II) ions involves significant enthalpic contributions, with studies indicating that zinc exhibits hydration numbers of approximately 5.3 water molecules in solution [18].
The stability of the hydrated form compared to the anhydrous compound reflects the favorable thermodynamics of water coordination to zinc(II). The enthalpy of hydration for zinc(II) contributes substantially to the overall stability of the compound, with the entropy considerations favoring the hydrated state under ambient conditions.
The compound's thermal stability is moderate, with decomposition occurring at elevated temperatures rather than simple melting. This behavior is consistent with the ionic nature of the compound and the strength of the zinc-tetrafluoroborate interactions within the crystal lattice.
Zinc tetrafluoroborate hydrate exhibits acidic character in aqueous solution, resulting from the hydrolysis of the zinc(II) cation and the weak Brønsted acid nature of coordinated water molecules [19] . The compound generates solutions with pH values less than 7.0 due to the formation of hydronium ions through the following equilibrium:
$$Zn(H₂O)₆²⁺ + H₂O ⇌ [Zn(H₂O)₅(OH)]⁺ + H₃O⁺$$
The tetrafluoroborate anion acts as a very weak base, with its conjugate acid (tetrafluoroboric acid) being significantly stronger than common organic acids [21]. This property makes the tetrafluoroborate anion one of the weakest coordinating anions available, contributing to the Lewis acid character of the zinc center.
The acid-base behavior of the compound is further influenced by the concentration and the presence of other ions in solution. At higher concentrations, the acidic character becomes more pronounced, while dilution tends to shift the equilibrium toward less acidic conditions. The compound's ability to act as a Lewis acid through the zinc center makes it particularly valuable in catalytic applications where substrate activation is required.
Corrosive;Irritant